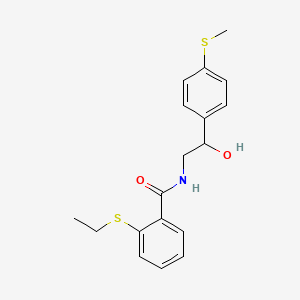
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases, which are important regulators of cell migration, proliferation, and survival. EHT 1864 has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all members of the Rho family of GTPases. The inhibition of Rho GTPases has been implicated in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research indicates that acylthioureas and benzamide derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal strains. For instance, new acylthiourea derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity is influenced by the type and position of substituents on the phenyl group, suggesting the potential for designing compounds with targeted antimicrobial properties (Limban et al., 2011). Similarly, derivatives of benzamide have shown promising results in inhibiting the production of nitric oxide in microglia cells, which is relevant for anti-inflammatory research (Ki Hyun Kim et al., 2009).
Anticancer and Antitumor Activities
Benzamide-based compounds have been evaluated for their anticancer activities. For example, a study on new benzamide derivatives explored their potential in inhibiting the growth of various cancer cell lines, revealing that certain derivatives exhibit higher anticancer activities compared to reference drugs. This suggests that modifications to the benzamide structure could lead to the development of potent anticancer agents (Ravinaik et al., 2021). Additionally, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have shown significant toxicity against human colon carcinoma cells, highlighting their potential as antitumor agents (Mariam G. Rizk et al., 2021).
Enaminones and Thiazole Derivatives
The chemical behavior and synthesis of related compounds, such as enaminones and thiazoles, have been studied for their unique properties. For example, enaminones derived from reactions involving amines and specific keto esters have shown potential for structural diversity and chemical reactivity, which could be relevant for the development of new pharmaceuticals (Brbot-Šaranović et al., 2000). Similarly, the synthesis of thiazoles via chemoselective thionation-cyclization demonstrates the potential for creating derivatives with various functional groups, opening pathways for the development of compounds with tailored biological activities (S. V. Kumar et al., 2013).
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-3-23-17-7-5-4-6-15(17)18(21)19-12-16(20)13-8-10-14(22-2)11-9-13/h4-11,16,20H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNKAGARPOBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


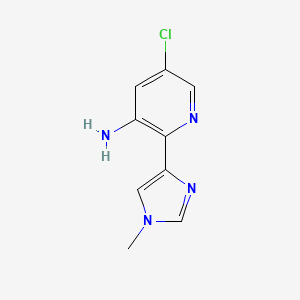
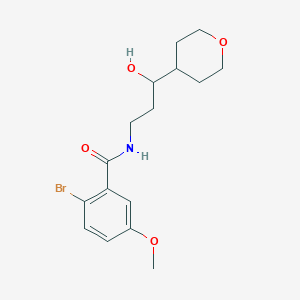


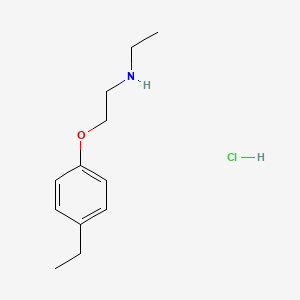
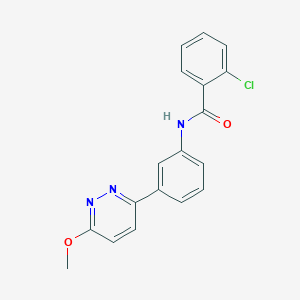
![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)
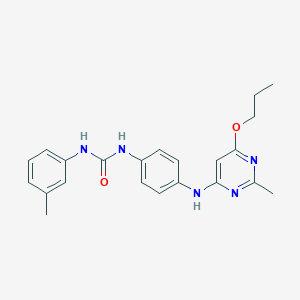
![2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441892.png)

![Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2441895.png)
![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)
